Cefacetrile sodium

Descripción

Cephacetrile Sodium is the sodium salt form of cephacetrile, a broad-spectrum first-generation cephalosporin with antibacterial activity. Cephacetrile binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

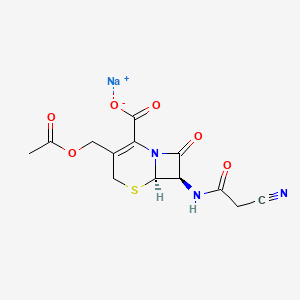

A derivative of 7-aminocephalosporanic acid.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O6S.Na/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);/q;+1/p-1/t9-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCRUTWHNMMJEK-WYUVZMMLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23239-41-0 (Parent), 23239-41-0 (mono-hydrochloride salt) | |

| Record name | Cephacetrile sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

361.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23239-41-0 | |

| Record name | Cephacetrile sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (6R-trans)-3-(acetoxymethyl)-7-(cyanoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHACETRILE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TH1FJY1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Mechanism of Cefacetrile Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefacetrile sodium, a first-generation cephalosporin antibiotic, has been a subject of interest for its efficacy against a range of bacterial pathogens. This technical guide provides an in-depth exploration of its synthesis pathway, starting from the key intermediate 7-aminocephalosporanic acid (7-ACA), and delves into its mechanism of action at the molecular level. Detailed experimental protocols, quantitative data on synthesis yields and antibacterial efficacy, and visualizations of the core chemical and biological processes are presented to serve as a comprehensive resource for professionals in the field of drug development and microbiology.

Introduction

Cefacetrile is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against both Gram-positive and some Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[3] This guide will elucidate the chemical synthesis of this compound and its molecular mechanism of action, providing the necessary detailed information for research and development purposes.

Synthesis of this compound

The synthesis of this compound is a semi-synthetic process that starts with the naturally derived 7-aminocephalosporanic acid (7-ACA), which forms the core of most cephalosporin antibiotics.[4] The key transformation involves the acylation of the 7-amino group of 7-ACA with cyanoacetyl chloride.

Synthesis Pathway

The primary reaction for the synthesis of Cefacetrile involves the reaction of 7-aminocephalosporanic acid (7-ACA) with cyanoacetyl chloride in the presence of a base, typically tributylamine, in a suitable solvent such as dichloromethane.[1] The resulting 7-(2-cyanoacetamido)cephalosporanic acid is then purified and converted to its sodium salt to enhance its stability and solubility for pharmaceutical applications.

Experimental Protocols

Protocol 1: Synthesis of 7-(2-cyanoacetamido)cephalosporanic acid

This protocol is adapted from a general manufacturing process for Cefacetrile.[5]

-

Reaction Setup: In a suitable reaction vessel, suspend 7-aminocephalosporanic acid (7-ACA) in dichloromethane.

-

Base Addition: Add tributylamine to the suspension at 0°C with stirring.

-

Acylation: Slowly add a solution of cyanoacetyl chloride in dichloromethane to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: Continue stirring the reaction mixture for 30 minutes at 0°C, followed by 30 minutes at 20°C.

-

Work-up: Evaporate the solvent under vacuum. Dissolve the residue in a 10% aqueous solution of dipotassium hydrogen phosphate.

-

Extraction: Wash the aqueous phase with ethyl acetate. Acidify the aqueous phase to pH 2.0 with concentrated hydrochloric acid and extract the product with ethyl acetate.

-

Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under vacuum to obtain the crude product.

-

Purification: Purify the crude 7-(2-cyanoacetamido)cephalosporanic acid by silica gel chromatography, eluting with a mixture of chloroform and acetone (e.g., 7:3 v/v).

Protocol 2: Conversion to this compound

-

Suspension: Suspend the purified 7-(2-cyanoacetamido)cephalosporanic acid in distilled water.

-

Salt Formation: Add a stoichiometric amount of 1N sodium hydroxide solution dropwise with stirring to form the sodium salt.

-

Isolation: The this compound can be isolated by lyophilization or precipitation with a suitable anti-solvent.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Molar Mass (7-ACA) | 272.28 g/mol | |

| Molar Mass (Cyanoacetyl chloride) | 103.49 g/mol | |

| Molar Mass (Cefacetrile) | 339.32 g/mol | [3] |

| Molar Mass (this compound) | 361.30 g/mol | |

| Example Molar Ratios | ||

| 7-ACA | 0.05 mol | [5] |

| Tributylamine | 0.12 mol | [5] |

| Cyanoacetylchloride | 0.07 mol | [5] |

| Reported Yield | ||

| Crude 7-cyanoacetylamino-cephalosporanic acid | ~87% (based on provided masses) | [5] |

Mechanism of Action

Cefacetrile, as a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This action is primarily achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[3]

Signaling Pathway and Molecular Interactions

The structural integrity of the bacterial cell wall is maintained by a cross-linked peptidoglycan layer. The final step in the synthesis of this layer, the transpeptidation reaction, is catalyzed by PBPs. Cefacetrile, with its β-lactam ring, mimics the D-Ala-D-Ala substrate of the transpeptidase enzyme. This mimicry allows Cefacetrile to bind to the active site of PBPs, leading to the acylation of a critical serine residue within the enzyme's active site. This forms a stable, inactive acyl-enzyme complex, effectively halting the cross-linking of the peptidoglycan chains. The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Antibacterial Spectrum and Efficacy

Cefacetrile is effective against a range of Gram-positive bacteria and has moderate activity against some Gram-negative species. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 2: Minimum Inhibitory Concentration (MIC) of Cefacetrile Against Key Bacterial Strains

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | - | < 1 | [6] |

| Streptococcus pyogenes | - | < 1 | [6] |

Note: More extensive and specific MIC data for a wider range of clinical isolates would require access to dedicated antimicrobial susceptibility testing databases.

Penicillin-Binding Protein Affinity

Conclusion

This technical guide has provided a detailed overview of the synthesis and mechanism of action of this compound. The synthesis from 7-ACA is a well-established process, and the mechanism of action, centered on the inhibition of bacterial cell wall synthesis via PBP inactivation, is characteristic of β-lactam antibiotics. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research to delineate the specific PBP binding profile of Cefacetrile and to expand the publicly available MIC data against a broader range of contemporary clinical isolates would be beneficial for a more complete understanding of its therapeutic potential.

References

- 1. Identifying Associations in Minimum Inhibitory Concentration Values of Escherichia coli Samples Obtained From Weaned Dairy Heifers in California Using Bayesian Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 7-ACA patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cefacetrile | Antibiotic | TargetMol [targetmol.com]

- 6. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Cefacetrile Sodium: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the core physicochemical properties of Cefacetrile sodium, a first-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document consolidates essential data, outlines detailed experimental protocols for property determination, and visualizes key processes to support laboratory research and formulation development.

Chemical and Physical Properties

This compound is the sodium salt of Cefacetrile, a semi-synthetic, broad-spectrum antibiotic.[1][2] Its fundamental properties are crucial for understanding its behavior in various experimental and physiological systems. Key quantitative data are summarized below.

| Property | Data | Reference(s) |

| IUPAC Name | sodium (6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [3] |

| CAS Number | 23239-41-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₂N₃NaO₆S | [3][4] |

| Molecular Weight | 361.31 g/mol | [1][3] |

| Appearance | White to pale beige solid powder | [1][5] |

| Melting Point | >167°C (with decomposition) | [5] |

| LogP (Cefacetrile) | -0.45 | [6] |

| Solubility (Cefacetrile) | 2.43 g/L (in water) | [6] |

| Solubility (this compound) | Slightly soluble in DMF and DMSO | [5] |

Mechanism of Action

As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][6] The process begins with the drug's ability to penetrate the bacterial cell wall and bind to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2][3][6] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[3][6] The disruption of this critical structural process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death.[2][3][6]

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail common methodologies for assessing solubility, melting point, and stability.

Solubility Determination (Shake-Flask HPLC Method)

The equilibrium solubility of this compound can be determined using the shake-flask method followed by quantification with High-Performance Liquid Chromatography (HPLC). This method is widely accepted for its accuracy and reproducibility.[7][8]

Methodology:

-

Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate buffer pH 7.4, DMSO).

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately filter the aliquot using a 0.22 µm syringe filter compatible with the solvent.

-

Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample into a validated HPLC system with a UV detector. The concentration is determined by comparing the peak area to a standard calibration curve.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure precision.[7]

Melting Point Determination (Capillary Method)

The melting point is a key indicator of purity.[9] For crystalline solids, a sharp melting range is characteristic of a pure substance, whereas impurities typically depress the melting point and broaden the range.[10] The capillary method is a standard pharmacopeial technique.[11][12]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample. Tap the closed end of the tube on a hard surface to pack the powder into a tight column approximately 2.5-3.5 mm high.[10][11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: Heat the block rapidly to a temperature approximately 5-10°C below the expected melting point.

-

Measurement: Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[11][12]

-

Observation & Recording: Observe the sample through the viewing eyepiece. Record the temperature at which the substance first begins to collapse or melt (onset point) and the temperature at which the last solid particle liquefies (clear point). The recorded melting range is the interval between these two temperatures.[10][11]

Stability-Indicating Analysis (Forced Degradation Study)

Stability-indicating methods are crucial for identifying the degradation products of a drug and quantifying the active pharmaceutical ingredient (API) without interference.[13] A forced degradation study is the first step in developing such a method, typically using HPLC.[14][15]

Methodology:

-

Stress Conditions: Prepare solutions of this compound and subject them to a variety of stress conditions as per ICH guidelines.[15] This typically includes:

-

Acid Hydrolysis: 0.1 M HCl at a controlled temperature.

-

Base Hydrolysis: 0.1 M NaOH at a controlled temperature.

-

Oxidation: 3-30% H₂O₂ at a controlled temperature.

-

Thermal Stress: Heating the solid powder and a solution at an elevated temperature (e.g., 60-80°C).

-

Photolytic Stress: Exposing the solid powder and a solution to UV and visible light.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples as needed.

-

Chromatographic Separation: Analyze the stressed samples, along with an unstressed control, using an HPLC system, often with a photodiode array (PDA) detector. The goal is to develop a method that achieves baseline separation between the intact this compound peak and all degradation product peaks.[13][15]

-

Method Validation: Once a suitable separation is achieved, the stability-indicating method must be validated for specificity, linearity, accuracy, precision, and robustness.

Stability and Storage

Proper storage is critical to maintain the integrity of this compound for research applications. The compound's stability is influenced by temperature, moisture, and pH.

| Condition | Recommendation | Reference(s) |

| Solid (Powder) | Store in a freezer at -20°C under an inert atmosphere. The compound is hygroscopic. | [5][16] |

| Stock Solutions | Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles. | [14][17] |

This compound, like other cephalosporins, is susceptible to degradation in aqueous solutions, particularly at non-neutral pH and elevated temperatures.[15] The primary site of degradation is the β-lactam ring, which can undergo hydrolysis, leading to a loss of antibacterial activity.[18] Therefore, solutions should be prepared fresh for experiments whenever possible.

References

- 1. CAS 23239-41-0: Cephacetrile sodium | CymitQuimica [cymitquimica.com]

- 2. This compound | 23239-41-0 | AC45119 | Biosynth [biosynth.com]

- 3. Cephacetrile Sodium | C13H12N3NaO6S | CID 23668837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound CAS#: 23239-41-0 [m.chemicalbook.com]

- 6. Cefacetrile | C13H13N3O6S | CID 91562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. nano-lab.com.tr [nano-lab.com.tr]

- 10. Melting Point Test - CD Formulation [formulationbio.com]

- 11. thinksrs.com [thinksrs.com]

- 12. huberlab.ch [huberlab.ch]

- 13. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. ptfarm.pl [ptfarm.pl]

- 16. Cefacetrile | Antibiotic | TargetMol [targetmol.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

The Early Discovery and Development of Cefacetrile Sodium: A Technical Overview

Introduction

Cefacetrile sodium is a first-generation cephalosporin, a class of broad-spectrum β-lactam antibiotics.[1][2] It is a semi-synthetic derivative of cephalosporin C, a compound naturally produced by the fungus Acremonium.[1][3] This technical guide provides an in-depth analysis of the early discovery, synthesis, mechanism of action, and initial clinical evaluations of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Synthesis

The journey of cephalosporins began with the discovery of Cephalosporium acremonium (now Acremonium chrysogenum) by Giuseppe Brotzu in 1948, which was found to produce substances with antibacterial activity.[4] This led to the isolation of Cephalosporin C, the precursor for many semi-synthetic cephalosporins, including Cefacetrile.

The synthesis of Cefacetrile involves the acylation of 7-aminocephalosporanic acid (7-ACA) with cyanoacetyl chloride.[2] This chemical modification was a key step in enhancing the antibacterial properties of the natural cephalosporin nucleus.

References

Cefacetrile Sodium: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefacetrile sodium is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, including quantitative data on its in vitro activity, detailed experimental protocols for susceptibility testing, and a visual representation of its mechanism of action and the primary mechanisms of bacterial resistance.

Data Presentation: In Vitro Antimicrobial Activity

The in vitro efficacy of this compound has been evaluated against a range of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound against various bacterial species, providing a quantitative assessment of its antibacterial spectrum.

| Gram-Positive Bacteria | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

| Staphylococcus aureus | 0.06 - 0.5[1] |

| Group A Streptococcus | 0.06 - 0.5[1] |

| Streptococcus pneumoniae | 0.06 - 0.5[1] |

| Gram-Negative Bacteria | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

| Escherichia coli | 4 - 6 (>125 for some strains)[1] |

| Klebsiella-Enterobacter species | 4 - 6 (>125 for some strains)[1] |

| Proteus mirabilis | 8 - 32[1] |

| Pseudomonas aeruginosa | >500[1] |

Mechanism of Action

Cefacetrile, like other cephalosporins, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The covalent binding of Cefacetrile to the active site of PBPs inactivates these enzymes, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to the activation of autolytic enzymes, resulting in cell lysis and death.

Mechanism of action of this compound.

Experimental Protocols for Susceptibility Testing

The determination of the in vitro antibacterial activity of this compound is crucial for understanding its efficacy and for clinical decision-making. The following are detailed methodologies for two standard susceptibility testing methods: broth microdilution and agar dilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Based on CLSI Guidelines)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of this compound Stock Solution:

-

Aseptically weigh a sufficient amount of this compound powder.

-

Dissolve the powder in a suitable sterile solvent (e.g., sterile distilled water or a buffer recommended for cephalosporins) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Ensure complete dissolution. The stock solution can be filter-sterilized if necessary.

2. Preparation of Microdilution Plates:

-

Using a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Each well should contain 50 µL of the diluted antibiotic solution.

-

Include a growth control well (broth only) and a sterility control well (uninoculated broth).

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture of the test organism on a suitable agar plate, select 3-5 well-isolated colonies.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Add 50 µL of the standardized and diluted bacterial suspension to each well of the microtiter plate (except the sterility control well).

-

The final volume in each test well will be 100 µL.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth microdilution workflow for MIC determination.

Agar Dilution Method (Based on EUCAST Guidelines)

This method involves incorporating the antimicrobial agent into an agar medium.

1. Preparation of this compound-Containing Agar Plates:

-

Prepare a series of dilutions of the this compound stock solution in a suitable sterile diluent.

-

For each concentration, add a specific volume of the antibiotic solution to molten and cooled (to approximately 50°C) Mueller-Hinton agar.

-

Mix thoroughly and pour the agar into sterile Petri dishes to a uniform depth (e.g., 4 mm).

-

Allow the agar to solidify completely. Prepare a control plate containing no antibiotic.

2. Inoculum Preparation:

-

Prepare a bacterial suspension and standardize it to a 0.5 McFarland standard as described for the broth microdilution method.

-

Further dilute the standardized suspension to achieve a final inoculum concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot on the agar surface.

3. Inoculation and Incubation:

-

Using a multipoint inoculator or a calibrated loop, spot a fixed volume of each prepared bacterial suspension onto the surface of the antibiotic-containing agar plates and the control plate.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

-

After incubation, examine the plates for bacterial growth.

-

The MIC is the lowest concentration of this compound that inhibits the growth of the organism (defined as no growth, a faint haze, or one or two colonies).

Mechanisms of Bacterial Resistance

Bacterial resistance to Cefacetrile and other β-lactam antibiotics is a significant clinical concern. The primary mechanisms of resistance include enzymatic degradation of the antibiotic and alteration of the target site.

1. Enzymatic Degradation by β-Lactamases:

-

The production of β-lactamase enzymes is the most common mechanism of resistance to β-lactam antibiotics.[2]

-

These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[3]

-

For first-generation cephalosporins like Cefacetrile, resistance is often mediated by plasmid-encoded or chromosomally-encoded β-lactamases.[4]

2. Alteration of Penicillin-Binding Proteins (PBPs):

-

Modifications in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics.[5]

-

This can be due to point mutations in the genes encoding PBPs or the acquisition of new, low-affinity PBP genes (e.g., mecA in methicillin-resistant Staphylococcus aureus).[5]

-

Reduced affinity of the antibiotic for its target PBP allows the bacterium to continue cell wall synthesis in the presence of the drug.[3]

3. Reduced Permeability and Efflux Pumps (More prominent in Gram-negative bacteria):

-

The outer membrane of Gram-negative bacteria can act as a permeability barrier, restricting the entry of antibiotics.[4]

-

Efflux pumps can actively transport antibiotics out of the bacterial cell, preventing them from reaching their target PBPs.[6]

Primary mechanisms of bacterial resistance to Cefacetrile.

Conclusion

This compound remains a relevant first-generation cephalosporin with demonstrated in vitro activity against a variety of Gram-positive and some Gram-negative bacteria. Understanding its antibacterial spectrum, mechanism of action, and the prevalent resistance mechanisms is crucial for its appropriate use in research and clinical settings. The standardized experimental protocols provided in this guide are essential for accurate and reproducible susceptibility testing, which is fundamental for guiding therapeutic strategies and for the surveillance of antibiotic resistance. Continuous monitoring of the in vitro activity of Cefacetrile and other established antibiotics is imperative in the ongoing effort to combat bacterial infections.

References

- 1. Cephacetrile, a new cephalosporin: in vitro, pharmacological and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cefacetrile Sodium (CAS Number: 23239-41-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Cefacetrile sodium, a first-generation cephalosporin antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and mechanistic insights.

Core Properties of this compound

This compound is a semi-synthetic, broad-spectrum antibiotic derived from cephalosporin C.[1] It is primarily utilized in veterinary medicine for treating bacterial infections.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[1][2]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 23239-41-0 | [1] |

| Molecular Formula | C₁₃H₁₂N₃NaO₆S | [1] |

| Molecular Weight | 361.31 g/mol | [1] |

| Appearance | Pale Beige Solid | [3] |

| Melting Point | >167°C (decomposes) | [3] |

| Solubility | Slightly soluble in DMF and DMSO | [3] |

| Stability | Hygroscopic | [3] |

| Storage | -20°C, under inert atmosphere | [3] |

Spectral Data Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [1] |

| SMILES | CC(=O)OCC1=C(N2--INVALID-LINK--NC(=O)CC#N">C@HSC1)C(=O)[O-].[Na+] | [1] |

| InChI | InChI=1S/C13H13N3O6S.Na/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);/q;+1/p-1/t9-,12-;/m1./s1 | [1] |

Pharmacological Properties

Mechanism of Action

Cefacetrile is a β-lactam antibiotic that targets the bacterial cell wall synthesis.[1][2] The mechanism involves the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): Cefacetrile binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[2]

-

Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a critical step in maintaining the structural integrity of the bacterial cell wall.[2]

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][2]

Mechanism of Cefacetrile action on bacterial cell wall synthesis.

Pharmacokinetic Properties

Key pharmacokinetic parameters for Cefacetrile are summarized below.

| Parameter | Value | Reference(s) |

| Biological Half-Life | 1.2 hours | [4] |

| Protein Binding | 23% to 38% | [5] |

| Primary Route of Excretion | Renal | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of this compound.

Synthesis of this compound from 7-ACA

The following is a plausible synthetic route for this compound starting from 7-aminocephalosporanic acid (7-ACA).

Synthetic workflow for this compound from 7-ACA.

Procedure:

-

Acylation: Dissolve 7-aminocephalosporanic acid in a mixture of methylene chloride and tributylamine. Cool the solution to 0°C.

-

Add a solution of cyanoacetyl chloride in methylene chloride dropwise to the cooled 7-ACA solution while stirring.

-

Continue stirring at 0°C for 30 minutes, then allow the reaction to proceed at room temperature for another 30 minutes.

-

Work-up: Evaporate the solvent under vacuum. Take up the residue in an aqueous solution of dipotassium hydrogen phosphate.

-

Wash the aqueous phase with ethyl acetate to remove unreacted starting materials.

-

Acidify the aqueous phase to a pH of 2.0 using concentrated hydrochloric acid.

-

Extraction and Purification: Extract the acidified aqueous phase with ethyl acetate. Dry the organic extract over sodium sulfate and evaporate the solvent to yield crude 7-cyanoacetylamino-cephalosporanic acid.

-

Purify the crude product by silica gel chromatography.

-

Salt Formation: Suspend the purified 7-cyanoacetylamino-cephalosporanic acid in distilled water and add a stoichiometric amount of N sodium hydroxide solution dropwise to form the sodium salt.

-

Isolation: Lyophilize the resulting solution to obtain this compound as a solid.

HPLC Method for the Analysis of Cefacetrile

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of Cefacetrile.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid) can be used. |

| Flow Rate | Typically around 0.3 mL/min |

| Detection | UV at an appropriate wavelength |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Sample Preparation (from plasma):

-

Protein Precipitation: To 1 mL of plasma, add 2 mL of cold acetonitrile to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

Antimicrobial Susceptibility Testing (AST)

The susceptibility of bacteria to Cefacetrile can be determined using standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (General Protocol):

-

Prepare Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Prepare Cefacetrile Dilutions: Perform serial twofold dilutions of this compound in Mueller-Hinton broth in a microtiter plate to achieve a range of concentrations.

-

Inoculate Plate: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 35°C for 16-20 hours.

-

Determine MIC: The minimum inhibitory concentration (MIC) is the lowest concentration of Cefacetrile that completely inhibits visible bacterial growth.

General workflow for Antimicrobial Susceptibility Testing (AST).

Conclusion

This technical guide provides a foundational understanding of this compound for research and development purposes. The presented data and protocols offer a starting point for further investigation into the properties and applications of this first-generation cephalosporin. For regulatory purposes, all analytical methods and protocols should be fully validated according to the relevant guidelines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cefacetrile | C13H13N3O6S | CID 91562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Cefacetrile Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and pharmacological properties of Cefacetrile sodium, a first-generation cephalosporin antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical and Physical Properties

This compound is the sodium salt of Cefacetrile, a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1]

| Property | Value | References |

| Chemical Formula | C₁₃H₁₂N₃NaO₆S | [2] |

| Molecular Weight | 361.31 g/mol | [2] |

| CAS Number | 23239-41-0 | [3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | >167°C (decomposes) | [4] |

| Solubility | Slightly soluble in DMF and DMSO. | [4] |

Mechanism of Action

Cefacetrile is a bactericidal antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[5] The process involves the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): Cefacetrile binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[2]

-

Inhibition of Peptidoglycan Synthesis: PBPs are crucial for the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting these enzymes, Cefacetrile prevents the cross-linking of peptidoglycan chains.[2]

-

Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[5]

Figure 1: Mechanism of action of this compound.

Pharmacokinetic Properties

The pharmacokinetic profile of Cefacetrile has been characterized in various studies. Key parameters are summarized below.

| Parameter | Value | References |

| Biological Half-Life (t½) | 1.2 hours | [5] |

| Volume of Distribution (Vd) | 0.2 to 0.5 L/kg | [6] |

| Protein Binding | 23% to 38% | [6] |

| Primary Route of Excretion | Renal | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of Cefacetrile involves the acylation of 7-aminocephalosporanic acid (7-ACA).[7] The following is a general protocol based on described methods:

Materials:

-

7-aminocephalosporanic acid (7-ACA)

-

Cyanoacetyl chloride

-

Tributylamine

-

Methylene chloride

-

Dipotassium hydrogenphosphate solution

-

Sodium hydroxide solution

-

Silica gel for chromatography

-

Chloroform

-

Acetone

-

Ether

Procedure:

-

Dissolve 7-ACA in a mixture of methylene chloride and tributylamine at 0°C.

-

Slowly add a solution of cyanoacetyl chloride in methylene chloride to the 7-ACA solution with stirring.

-

Continue stirring at 0°C for 30 minutes, then at 20°C for another 30 minutes.

-

Evaporate the reaction solution under vacuum.

-

Take up the residue in a 10% aqueous dipotassium hydrogenphosphate solution.

-

Purify the crude 7-cyanoacetylamino-cephalosporanic acid by chromatography on a silica gel column, eluting with a chloroform:acetone (7:3) mixture.

-

Crystallize the purified product from acetone and ether.

-

Suspend the resulting 7-cyanoacetyl-aminocephalosporanic acid in distilled water and convert it to the sodium salt by the dropwise addition of a 1N sodium hydroxide solution.[4]

Pharmacokinetic Analysis using LC-MS/MS

This protocol outlines a method for a pharmacokinetic study of Cefacetrile in an animal model using a stable isotope-labeled internal standard (e.g., Cefacetrile-¹³C₃).[6]

I. Animal Dosing and Sample Collection:

-

Select an appropriate animal model (e.g., rats, dogs). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Prepare a dosing solution of Cefacetrile in a suitable vehicle.

-

Administer the Cefacetrile solution to the animals via the desired route (e.g., intravenous, oral).

-

Concurrently, administer a known amount of the stable isotope-labeled internal standard or spike it into the plasma samples during preparation.

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Process the blood samples by centrifugation to separate the plasma.

-

Store the plasma samples at -80°C until analysis.[6]

II. Sample Preparation (Protein Precipitation):

-

Thaw the plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.[6]

III. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: To be determined by infusing pure Cefacetrile and its internal standard to identify the precursor ions and optimize fragment ions and collision energies.[6]

-

Figure 2: Workflow for a pharmacokinetic study of Cefacetrile.

Determination in Milk by Thin-Layer Chromatography (TLC)

This protocol describes a screening method for the determination of Cefacetrile in milk.[8]

Materials:

-

TLC plates with concentrating zones

-

Hexane

-

Developing solvent: methanol-toluene-ethyl acetate-98% formic acid (5:20:65:10, v/v/v/v)

-

Milk samples

-

Cefacetrile standard solution (1.0 mg/mL in methanol)

Procedure:

-

Spike milk samples with a known concentration of Cefacetrile.

-

Spot the standard solution and the spiked milk samples onto the TLC plate.

-

Pre-develop the plate with hexane to remove lipids from the milk samples.

-

Develop the plate in the developing solvent.

-

Visualize the spots and calculate the recovery. A recovery of 97.66% for Cefacetrile has been reported with this method.[8]

References

- 1. This compound | 23239-41-0 | AC45119 | Biosynth [biosynth.com]

- 2. Cephacetrile Sodium | C13H12N3NaO6S | CID 23668837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:23239-41-0 | Chemsrc [chemsrc.com]

- 4. This compound CAS#: 23239-41-0 [m.chemicalbook.com]

- 5. Cefacetrile | C13H13N3O6S | CID 91562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cefacetrile - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Cefacetrile Sodium: A Historical and Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefacetrile sodium, a first-generation cephalosporin, represents an important milestone in the history of antibiotic development. As a semi-synthetic derivative of cephalosporin C, it emerged in the early 1970s, offering a broad spectrum of activity against various bacterial pathogens. This technical guide provides a comprehensive historical literature review of this compound, detailing its mechanism of action, antibacterial spectrum, pharmacokinetic properties, and early clinical applications. All quantitative data from historical studies are summarized in structured tables, and key experimental protocols are described to provide a thorough understanding of the foundational research conducted on this antibiotic.

Mechanism of Action

Cefacetrile is a bactericidal antibiotic that, like other β-lactam agents, inhibits the synthesis of the bacterial cell wall.[1] The primary target of this action is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2] These enzymes are crucial for the final steps of peptidoglycan synthesis, a process that creates the rigid mesh-like structure of the cell wall.

The process of inhibition involves several key stages:

-

Structural Mimicry : Cefacetrile's molecular structure mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors.[1]

-

Binding to PBPs : This structural similarity allows the drug to bind to the active site of PBPs located on the inner bacterial cell membrane.[1][2]

-

Inactivation of Enzymes : Upon binding, the β-lactam ring of cefacetrile opens and forms a stable, covalent bond with a serine residue in the PBP's active site. This acylation reaction inactivates the enzyme.[1]

-

Inhibition of Cross-linking : The inactivated PBPs can no longer perform their transpeptidase function, which is to cross-link the peptide chains of the growing peptidoglycan polymer.[1]

-

Cell Lysis : The disruption of cell wall synthesis leads to a structurally weakened wall that cannot withstand the cell's internal osmotic pressure. This ultimately results in cell lysis and bacterial death.[1][2]

This targeted mechanism provides selective toxicity against bacteria, as mammalian cells do not possess a peptidoglycan cell wall.

Antibacterial Spectrum

Cefacetrile demonstrates activity against a range of Gram-positive and Gram-negative bacteria. Early in vitro studies established its efficacy by determining the Minimum Inhibitory Concentration (MIC) against numerous clinical isolates.

Table 1: In Vitro Antibacterial Activity of Cefacetrile (MICs)

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Group A Streptococcus | 187 (total) | 0.06 - 0.5 | [3] |

| Streptococcus pneumoniae | (not specified) | 0.06 - 0.5 | [3] |

| Staphylococcus aureus | (not specified) | 0.06 - 0.5 | [3] |

| Escherichia coli | (not specified) | 4 - 6 | [3] |

| Klebsiella-Enterobacter spp. | (not specified) | 4 - 6 | [3] |

| Proteus mirabilis | (not specified) | 8 - 32 | [3] |

| Pseudomonas aeruginosa | (not specified) | >500 | [3] |

Note: Some strains of Klebsiella and E. coli were reported to have MICs greater than 125 µg/mL.[3]

Pharmacokinetic Properties

Pharmacokinetic studies in the 1970s characterized the absorption, distribution, metabolism, and excretion of cefacetrile in both animals and humans. The drug was typically administered parenterally (intramuscularly or intravenously) due to poor gastrointestinal absorption.

Table 2: Pharmacokinetic Parameters of Cefacetrile in Humans

| Parameter | Dose & Route | Value | Reference |

|---|---|---|---|

| Peak Serum Level (1 hr) | 0.5 g IM | 14.6 µg/mL | [3] |

| 1.0 g IM | 18.6 µg/mL | [3] | |

| 0.5 g IV Infusion | 16 µg/mL | [3] | |

| 1.0 g IV Infusion | 25 µg/mL | [3] | |

| Serum Level (6 hr) | 0.5 g IM | 1.5 µg/mL | [3] |

| 1.0 g IM | 2.5 µg/mL | [3] | |

| 0.5 g IV Infusion | 1 µg/mL | [3] | |

| 1.0 g IV Infusion | 2 µg/mL | [3] | |

| Urine Level (0-3 hr) | 0.5 g IM | 500 µg/mL | [3] |

| 1.0 g IM | 650 µg/mL | [3] | |

| Urine Level (3-6 hr) | 0.5 g IM | 250 µg/mL | [3] |

| 1.0 g IM | 300 µg/mL | [3] | |

| Renal Clearance | Not specified | 166 ± 5 mL/min/1.73 m² | [3] |

| Renal Excretion (6 hr post-IM) | Not specified | ~20% of dose |[3] |

Table 3: Pharmacokinetic Parameters of Cefacetrile in Animals

| Species | Route | Half-life (t½) | Key Findings | Reference |

|---|---|---|---|---|

| Rat | IV | 17 min | Rapid appearance of desacetylcephacetrile metabolite. | [1] |

| IM | 16 min | Peak plasma level at 20 minutes. | [1] | |

| Rabbit | IV | 22 min | Excreted in urine as intact drug and desacetyl metabolite. | [1] |

Note: Cefacetrile was found to be weakly bound to plasma proteins in rats, rabbits, and humans.[1]

Clinical Efficacy and Safety

Early clinical trials evaluated the effectiveness and safety of cefacetrile in treating a variety of bacterial infections. These studies, while small by modern standards, provided the initial evidence for its clinical use.

Table 4: Summary of Early Clinical Trial Results for Cefacetrile

| Infection Type | Number of Patients | Clinical Outcome | Adverse Effects Noted | Reference |

|---|---|---|---|---|

| Severe Systemic, Respiratory, and Urinary Infections | 36 | Good response in 34 cases (94.4%) | Mild phlebitis after IV infusions. | [3] |

| Respiratory Tract Infections | 8 | 7 cured (87.5%) | Not specified | |

| Soft Tissue Infections (Gram-positive cocci) | 16 | 12 cured (75%), 4 improved | Not specified | |

| Acute Urinary Tract Infections (E. coli) | 2 | Prompt improvement in both (100%) | Not specified | |

| Sepsis (S. aureus) | 1 | Expired | Not specified |

Note: In one study, laboratory abnormalities observed during therapy included mild eosinophilia, thrombocytosis, positive direct Coombs' test, and elevated serum glutamic pyruvic transaminase (SGPT). No evidence of nephrotoxicity was detected.

Experimental Protocols

The foundational data for cefacetrile was generated using standard microbiological and pharmacological methods of the era. Below are detailed descriptions of the key experimental protocols as inferred from the historical literature.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of cefacetrile was primarily assessed using the agar dilution technique. This method is considered a reference standard for susceptibility testing.

Protocol: Agar Dilution Method

-

Preparation of Antibiotic Stock: A stock solution of this compound was prepared by dissolving the powder in a suitable sterile solvent, typically water or a buffer.

-

Serial Dilutions: A series of twofold dilutions of the stock solution were prepared to create a range of concentrations to be tested.

-

Incorporation into Agar: Molten sterile agar medium (e.g., Mueller-Hinton agar) was cooled to approximately 50°C. A specified volume of each antibiotic dilution was added to a separate aliquot of the molten agar to achieve the final desired concentrations. The agar was then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic was also prepared.

-

Inoculum Preparation: The bacterial isolates to be tested were grown in a suitable broth to a specific turbidity, corresponding to a standardized cell density (e.g., a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: The standardized bacterial suspension was applied as a spot (e.g., 10⁴ Colony Forming Units per spot) onto the surface of each antibiotic-containing agar plate and the control plate. A multipoint inoculator was often used to test multiple isolates simultaneously.

-

Incubation: The inoculated plates were incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.

-

Interpretation: The MIC was determined as the lowest concentration of cefacetrile that completely inhibited the visible growth of the bacterial isolate.

References

- 1. Metabolic fate of cephacetrile after parenteral administration in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cephacetrile, a new cephalosporin: in vitro, pharmacological and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Cefacetrile Sodium Against Clinical Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Cefacetrile sodium, a first-generation cephalosporin antibiotic, against a range of clinically significant bacterial isolates. This document details the antimicrobial spectrum of Cefacetrile, presents quantitative susceptibility data, outlines experimental protocols for its evaluation, and illustrates its mechanism of action.

Introduction

This compound is a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1] Like other β-lactam antibiotics, its bactericidal action is derived from the inhibition of bacterial cell wall synthesis.[2] This guide serves as a technical resource for researchers and professionals in the field of antimicrobial drug development and evaluation, providing detailed information on the in vitro efficacy of this compound.

Antimicrobial Spectrum and Activity

Cefacetrile has demonstrated in vitro activity against a variety of Gram-positive and some Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of in vitro antibacterial activity, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC ranges, MIC₅₀, and MIC₉₀ values for this compound against various clinical isolates.

Data Presentation

Table 1: In Vitro Activity of this compound Against Gram-Positive Clinical Isolates

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 187 | 0.06 - 0.5 | Not Reported | Not Reported |

| Streptococcus pyogenes (Group A Streptococcus) | 187 | 0.06 - 0.5 | Not Reported | Not Reported |

| Streptococcus pneumoniae | 187 | 0.06 - 0.5 | Not Reported | Not Reported |

Data sourced from a study evaluating the in vitro activity of Cephacetrile.[2]

Table 2: In Vitro Activity of this compound Against Gram-Negative Clinical Isolates

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 187 | 4 - 6 | Not Reported | Not Reported |

| Klebsiella-Enterobacter spp. | 187 | 4 - 6 | Not Reported | Not Reported |

| Proteus mirabilis | 187 | 8 - 32 | Not Reported | Not Reported |

| Pseudomonas aeruginosa | 187 | >500 | Not Reported | Not Reported |

*A few strains of Klebsiella and E. coli had MICs of more than 125 µg/mL.[2] Data sourced from a study evaluating the in vitro activity of Cephacetrile.[2]

Experimental Protocols

The following are detailed methodologies for conducting in vitro susceptibility testing of this compound, based on established standards for antimicrobial susceptibility testing.

Agar Dilution Method

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

3.1.1. Materials

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial cultures of clinical isolates

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Inoculator (e.g., multipoint replicator)

3.1.2. Protocol

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent as recommended by the supplier.

-

Preparation of Agar Plates:

-

Melt MHA and cool to 45-50°C.

-

Prepare a series of twofold dilutions of the this compound stock solution in sterile water or another appropriate diluent.

-

Add a defined volume of each this compound dilution to molten MHA to achieve the desired final concentrations in the agar. Ensure thorough mixing.

-

Pour the Cefacetrile-containing agar into sterile petri dishes to a uniform depth (e.g., 3-4 mm) and allow to solidify.

-

Prepare a control plate containing MHA without any antibiotic.

-

-

Inoculum Preparation:

-

From a pure, 18-24 hour culture, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Further dilute the standardized inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.

-

-

Inoculation:

-

Using a multipoint replicator, inoculate the prepared agar plates with the bacterial suspension. Each spot should contain approximately 1-2 µL of the diluted inoculum.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, disregarding a single colony or a faint haze caused by the inoculum.

-

Broth Microdilution Method

The broth microdilution method is another widely used and standardized technique for MIC determination.

3.2.1. Materials

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial cultures of clinical isolates

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Multichannel pipette

3.2.2. Protocol

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound.

-

Perform serial twofold dilutions of the stock solution in CAMHB within the wells of a 96-well microtiter plate to achieve the desired final concentration range. Typically, 50 µL of each concentration is dispensed into the wells.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the agar dilution method.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions, resulting in a final volume of 100 µL per well.

-

Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Seal the microtiter plates to prevent evaporation.

-

Incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.

-

Mechanism of Action and Signaling Pathway

Cefacetrile, as a member of the cephalosporin class of β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This process involves the following key steps:

-

Targeting Penicillin-Binding Proteins (PBPs): Cefacetrile binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[2]

-

Inhibition of Transpeptidation: PBPs are essential for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains. By binding to the active site of these enzymes, Cefacetrile blocks this transpeptidation process.

-

Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking leads to a weakened and defective cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This ultimately results in cell lysis and bacterial death.

Mandatory Visualization

Caption: Mechanism of Cefacetrile action on bacterial cell wall synthesis.

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

References

An In-depth Technical Guide on the Mode of Action of Cefacetrile Sodium on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefacetrile sodium, a first-generation cephalosporin antibiotic, demonstrates bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying Cefacetrile's action, with a specific focus on its interaction with penicillin-binding proteins (PBPs) and the consequent disruption of peptidoglycan synthesis. Detailed experimental protocols for assessing the activity of Cefacetrile are provided, alongside available quantitative data to support further research and development in the field of antibacterial therapeutics.

Introduction

The bacterial cell wall is a critical structure that maintains the integrity and shape of the bacterial cell, offering protection from osmotic lysis.[2] The primary component of this wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[2] The multi-step biosynthesis of peptidoglycan is a key target for many antibiotics, including β-lactams. As a member of the cephalosporin class of β-lactam antibiotics, this compound effectively targets the final stages of peptidoglycan synthesis, ultimately leading to bacterial cell death.[2] A thorough understanding of its precise mode of action is essential for optimizing its clinical application, addressing bacterial resistance, and innovating novel antibacterial agents.

The Target: Bacterial Cell Wall Synthesis

The synthesis of the bacterial cell wall is a highly organized process that can be divided into three main stages:

-

Cytoplasmic Stage: This initial stage involves the synthesis of the peptidoglycan precursors, UDP-N-acetylglucosamine (UDP-NAG) and UDP-N-acetylmuramic acid-pentapeptide (UDP-NAM-pentapeptide).

-

Membrane Stage: In the second stage, these precursors are transferred to a lipid carrier molecule, bactoprenol, located on the inner side of the cytoplasmic membrane, forming Lipid I and subsequently Lipid II. Lipid II is then transported across the cell membrane.[2]

-

Periplasmic Stage: In the final stage, the disaccharide-pentapeptide units are polymerized into long glycan chains by transglycosylases and then cross-linked by transpeptidases. These transpeptidases are the primary targets of β-lactam antibiotics and are also known as penicillin-binding proteins (PBPs).[2]

Mechanism of Action of this compound

This compound's bactericidal action is a direct result of its ability to inhibit the crucial final step of bacterial cell wall synthesis.

Targeting Penicillin-Binding Proteins (PBPs)

Like other β-lactam antibiotics, Cefacetrile mimics the D-Ala-D-Ala portion of the pentapeptide side chains of the peptidoglycan precursors.[2] This structural similarity enables it to bind to the active site of PBPs.[2]

Inhibition of Transpeptidase Activity

The core of Cefacetrile's mechanism lies in the acylation of the serine residue within the active site of the PBP transpeptidase domain. This reaction forms a stable, covalent penicilloyl-enzyme intermediate, which effectively inactivates the enzyme.[2] The inactivation of multiple types of PBPs disrupts the necessary cross-linking of the peptidoglycan layer. This disruption leads to a mechanically weakened cell wall that can no longer withstand the high internal osmotic pressure of the bacterium, resulting in cell lysis and death.[2]

Caption: this compound's Mechanism of Action.

Quantitative Data

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Clinical Isolates | 0.06 - 0.5 | [3] |

| Streptococcus pneumoniae | Clinical Isolates | 0.06 - 0.5 | [3] |

| Streptococcus (Group A) | Clinical Isolates | 0.06 - 0.5 | [3] |

| Escherichia coli | Clinical Isolates | 4 - 6 | [3] |

| Klebsiella-Enterobacter | Clinical Isolates | 4 - 6 | [3] |

| Proteus mirabilis | Clinical Isolates | 8 - 32 | [3] |

| Pseudomonas aeruginosa | Clinical Isolates | >500 | [3] |

Note: Some strains of Klebsiella and E. coli have shown higher MICs of >125 µg/mL.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

-

Target bacterial strain

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile pipette tips and reservoirs

Methodology:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the target bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution of this compound:

-

Prepare a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of the 96-well plate.

-

Typically, this results in a range of concentrations spanning those expected to be inhibitory.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the diluted this compound with the standardized bacterial suspension.

-

Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.

-

This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Caption: Workflow for MIC Determination.

Penicillin-Binding Protein (PBP) Affinity Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for various PBPs.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for specific PBPs.

Materials:

-

Target bacterial strain

-

This compound

-

Fluorescently labeled penicillin (e.g., Bocillin-FL)

-

Cell lysis buffer (e.g., Tris-HCl with lysozyme and DNase)

-

Ultracentrifuge

-

SDS-PAGE equipment

-

Fluorescence imager

-

Densitometry software

Methodology:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain to the mid-logarithmic phase and harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Resuspend the membrane pellet and determine the total protein concentration.

-

-

Competitive Binding Reaction:

-

In separate tubes, pre-incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of this compound for a defined period (e.g., 10 minutes at 37°C).

-

Include a control sample with no this compound.

-

-

Fluorescent Labeling:

-

Add a fixed, saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to each tube and incubate for an additional period (e.g., 10 minutes at 37°C). The fluorescent probe will bind to any PBPs not already occupied by this compound.

-

Stop the reaction by adding an excess of unlabeled penicillin G.

-

-

Detection and Analysis:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

-

Quantify the fluorescence intensity of each PBP band using densitometry software.

-

Plot the percentage of fluorescent probe binding (relative to the no-antibiotic control) against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in the fluorescent signal, using non-linear regression analysis.

-

Caption: Workflow for PBP Binding Affinity Assay.

Conclusion

This compound remains a relevant first-generation cephalosporin that exerts its bactericidal effect through the well-characterized mechanism of inhibiting bacterial cell wall synthesis. Its primary mode of action involves the covalent inactivation of penicillin-binding proteins, leading to the disruption of peptidoglycan cross-linking and subsequent cell lysis. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the efficacy and potential applications of this compound and other related β-lactam antibiotics. A continued understanding of these fundamental mechanisms is paramount in the ongoing effort to combat bacterial infections and overcome the challenges of antibiotic resistance.

References

- 1. This compound | 23239-41-0 | AC45119 | Biosynth [biosynth.com]

- 2. First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cephacetrile, a new cephalosporin: in vitro, pharmacological and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cefacetrile Sodium for Cell Culture Contamination Control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Cefacetrile sodium in controlling bacterial contamination in mammalian cell cultures. This document outlines the mechanism of action, provides recommended working concentrations, and details protocols for determining efficacy and cytotoxicity.

Introduction to this compound

Cefacetrile is a first-generation cephalosporin antibiotic.[1] As a member of the β-lactam class of antibiotics, it is effective against a broad spectrum of bacteria, particularly Gram-positive organisms, and some Gram-negative species.[2][3] Its primary application in a clinical setting is in veterinary medicine.[4] For cell culture purposes, this compound, the sodium salt of Cefacetrile, offers a soluble and effective means to prevent and eliminate bacterial contamination.

Chemical Properties

| Property | Value |

| Chemical Name | sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

| CAS Number | 23239-41-0 |

| Molecular Formula | C₁₃H₁₂N₃NaO₆S |

| Molecular Weight | 361.31 g/mol |

Mechanism of Action

Cefacetrile exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2] These enzymes are crucial for the final stages of peptidoglycan synthesis, a critical component providing structural integrity to the bacterial cell wall.[4] The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2]

Efficacy and Recommended Concentrations